(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring system, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a useful probe in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in non-covalent interactions is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aR)-1-((Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(2S,3aR,7aR)-1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20)/t13-,14-,15+/m1/s1 |
InChI Key |
SADGAXUGVQIJBT-KFWWJZLASA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.